molecular formula C14H16FN3O2S2 B2743336 4-fluoro-3-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1796945-94-2

4-fluoro-3-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2743336
CAS No.: 1796945-94-2
M. Wt: 341.42
InChI Key: YXKQETMOWGGWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-fluoro-3-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups . The compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in the field of chemistry . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity . This aromaticity is evidenced by the 1 H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antidiabetic Potential

Research on fluorinated pyrazoles and benzenesulfonylurea derivatives highlights their development as hypoglycemic agents, with significant antidiabetic activity observed in preliminary biological screenings. The study of these compounds revealed favorable drug-like profiles, suggesting their potential as leads in future drug discovery efforts aimed at treating diabetes mellitus (Faidallah et al., 2016).

Anticancer Applications

The exploration of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has shown remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities, showing promise as new treatments for infections. Some derivatives exhibited potent antibacterial and antifungal properties, indicating their potential as safer and more effective antimicrobials (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Environmental Sensing

A novel reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols has been developed, demonstrating high sensitivity and selectivity. This design is significant for detecting toxic benzenethiols in environmental and biological sciences, offering a new tool for monitoring environmental pollutants (Wang et al., 2012).

Properties

IUPAC Name

4-fluoro-3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S2/c1-10-8-12(2-3-13(10)15)22(19,20)17-11-4-6-18(9-11)14-16-5-7-21-14/h2-3,5,7-8,11,17H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKQETMOWGGWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCN(C2)C3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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